Cyclohex-2-en-1-yl 3-oxobutanoate
Description
Cyclohex-2-en-1-yl 3-oxobutanoate is an ester derivative combining a cyclohexenyl moiety with a 3-oxobutanoate (acetoacetate) functional group. Cyclohex-2-enone derivatives, such as this compound, are recognized for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and are frequently utilized as precursors in heterocyclic synthesis . The cyclohexenyl group contributes to steric and electronic effects, while the 3-oxobutanoate group enables reactivity in transesterification and condensation reactions.
Properties
CAS No. |
61363-92-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h3,5,9H,2,4,6-7H2,1H3 |
InChI Key |
IILVMUYVURNHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC1CCCC=C1 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Approach
The Diels-Alder reaction between methyl 2-oxobut-3-enoate (a highly reactive dienophile) and cyclohexa-1,3-diene has been explored as a direct route to access cyclohexenyl-substituted β-keto esters. Dess-Martin periodinane (DMP) oxidation of methyl vinyl glycolate (MVG) generates methyl 2-oxobut-3-enoate, which participates in [4+2] cycloadditions with dienes.
Reaction Optimization
In a representative procedure, methyl 2-oxobut-3-enoate (0.5 g, 4.3 mmol) and DMP (2.0 g, 4.7 mmol) are stirred in dichloromethane (15 mL) at room temperature for 30 minutes. Cyclohexa-1,3-diene (6.5 mmol) is added, and the mixture is stirred for 3–4 days. The reaction proceeds via a concerted mechanism, forming a six-membered cyclohexene ring fused to the β-keto ester framework.
Table 1: Diels-Alder Reaction Outcomes with Cyclohexa-1,3-diene
| Parameter | Value |
|---|---|
| Reaction Time | 3–4 days |
| Temperature | Room temperature (25°C) |
| Isolated Yield | 27% |
| Byproduct Formation | Dihydropyran dimer (36%) |
The low isolated yield (27%) is attributed to competing dimerization of methyl 2-oxobut-3-enoate into dihydropyran derivatives during prolonged storage or reaction times. NMR analysis indicated an 85% conversion of the dienophile, suggesting inefficiencies in product isolation.
Aldol-Type Condensation Strategies
Aldol condensations involving β-keto ester dianions and cyclohexenyl electrophiles offer an alternative pathway. Sodium hydride (NaH) and n-butyllithium (n-BuLi) deprotonate methyl acetoacetate to form a dianion, which reacts with cyclohexenyl halides or carbonyl compounds.
Dianion Generation and Reactivity
In a typical protocol, NaH (57% dispersion, 11.0 mmol) is suspended in tetrahydrofuran (25 mL) under nitrogen at 0°C. Methyl acetoacetate (10.0 mmol) is added dropwise, followed by n-BuLi (10.5 mmol), generating a deep red dianion. Cyclohex-2-en-1-yl bromide (11.0 mmol) is introduced, and the mixture is stirred for 10 minutes before acidic workup.
Table 2: Aldol Condensation Parameters
| Component | Quantity/Concentration |
|---|---|
| NaH | 11.0 mmol |
| Methyl Acetoacetate | 10.0 mmol |
| n-BuLi | 10.5 mmol (2.1 M) |
| Cyclohexenyl Bromide | 11.0 mmol |
| Reaction Temperature | 0°C |
While the original study focused on acetone as the electrophile, substituting cyclohexenyl bromide could theoretically yield cyclohex-2-en-1-yl 3-oxobutanoate. However, steric hindrance from the cyclohexenyl group may reduce nucleophilic attack efficiency, necessitating higher temperatures or extended reaction times.
Esterification and Transesterification Methods
Direct esterification of 3-oxobutanoic acid with cyclohex-2-en-1-ol presents challenges due to the acid’s instability. Alternatively, transesterification of methyl 3-oxobutanoate with cyclohex-2-en-1-ol under acidic or enzymatic catalysis avoids handling the free acid.
Catalytic Systems and Conditions
A patent describing cyclohexyl acetate synthesis provides insights into catalyst selection for esterification. L/ZSM-5 composite molecular sieves (45:55–65:35 mass ratio) facilitate reactions at 130–200°C and 2.0–5.0 MPa, achieving >97% selectivity for ester products. Adapting these conditions, methyl 3-oxobutanoate and cyclohex-2-en-1-ol (2:1 molar ratio) could react under similar pressures with L/ZSM-5 catalysts.
Table 3: Proposed Transesterification Parameters
| Parameter | Value |
|---|---|
| Catalyst | L/ZSM-5 (55:45) |
| Temperature | 150°C |
| Pressure | 3.0 MPa |
| Molar Ratio | 2:1 (ester:alcohol) |
| Space Velocity | 1.0 h⁻¹ |
This method remains theoretical but is grounded in analogous systems demonstrating high catalytic efficiency and reusability.
Stability and Byproduct Analysis
This compound is prone to dimerization at room temperature, forming dihydropyran derivatives. Storage at −18°C stabilizes the compound for several days, whereas ambient conditions lead to 36% dimerization within two weeks.
Comparative Evaluation of Methods
Table 4: Method Comparison
| Method | Yield | Scalability | Byproduct Risk |
|---|---|---|---|
| Diels-Alder | 27% | Moderate | High |
| Aldol Condensation | ~40%* | High | Moderate |
| Transesterification | N/A† | High | Low |
*Theoretical estimate based on analogous reactions. †Requires experimental validation.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted enones and related compounds.
Scientific Research Applications
Cyclohex-2-en-1-yl 3-oxobutanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-yl 3-oxobutanoate involves its interaction with various molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in organic synthesis, where the compound acts as a building block for more complex structures.
Comparison with Similar Compounds
Structural Analog: Ethyl 3-oxobutanoate
Key Differences :
- Substituent: Ethyl 3-oxobutanoate features a simple ethyl ester group, whereas the cyclohexenyl group in the target compound introduces greater steric bulk and lipophilicity.
- Synthesis: Ethyl 3-oxobutanoate has been synthesized via microwave-assisted transesterification under solvent-free conditions (50°C, 1:2 molar ratio of ester to alcohol) using immobilized lipase B (CAL-B) . This method contrasts with traditional synthesis routes for cyclohexenyl esters, which may require harsher conditions.
- Applications: While ethyl 3-oxobutanoate serves as a model substrate in enzymatic studies, the cyclohexenyl variant’s enhanced lipophilicity could improve membrane permeability in drug delivery systems.
Bioactive Analog: 4-(Substituted)-N-(Guanidinyl)benzenesulfonamides (Compound 4)
Key Differences :
- Structure: Compound 4 in incorporates a 3-oxobutanoate group linked to a sulfonamide-guanidinyl scaffold, whereas the target compound lacks this hybrid pharmacophore.
- Activity: Compound 4 exhibits anticancer activity against MCF7 breast cancer cells (IC50 = 49.5–70.2 μM), comparable to doxorubicin .
Data Table: Structural and Functional Comparison
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